2-(Hydroxyimino)-2-phenyl-1-(pyrazin-2-yl)ethan-1-one
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Overview
Description
2-(Hydroxyimino)-2-phenyl-1-(pyrazin-2-yl)ethan-1-one is a chemical compound with a complex structure that includes a hydroxyimino group, a phenyl ring, and a pyrazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-2-phenyl-1-(pyrazin-2-yl)ethan-1-one typically involves the reaction of α-bromoketones with 2-aminopyridines under different conditions. One method involves the use of toluene as a solvent with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents, promoting C–C bond cleavage . Another approach uses ethyl acetate as a solvent with TBHP, leading to a one-pot tandem cyclization/bromination reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyimino)-2-phenyl-1-(pyrazin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be promoted by reagents such as TBHP.
Reduction: Common reducing agents like sodium borohydride (NaBH4) can be used.
Substitution: Halogenation reactions can occur with reagents like bromine (Br2).
Common Reagents and Conditions
Oxidation: TBHP in toluene or ethyl acetate.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Br2 in acetic acid.
Major Products Formed
Oxidation: Formation of imidazo[1,2-a]pyridines.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of bromo-substituted derivatives.
Scientific Research Applications
2-(Hydroxyimino)-2-phenyl-1-(pyrazin-2-yl)ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Hydroxyimino)-2-phenyl-1-(pyrazin-2-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The phenyl and pyrazinyl groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridinyl structure and have been studied for their medicinal properties.
Imidazo[1,2-a]pyridines: These compounds have a fused bicyclic structure and are known for their wide range of applications in medicinal chemistry.
Uniqueness
2-(Hydroxyimino)-2-phenyl-1-(pyrazin-2-yl)ethan-1-one is unique due to its combination of a hydroxyimino group with a phenyl and pyrazinyl moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
62846-62-2 |
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Molecular Formula |
C12H9N3O2 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
2-hydroxyimino-2-phenyl-1-pyrazin-2-ylethanone |
InChI |
InChI=1S/C12H9N3O2/c16-12(10-8-13-6-7-14-10)11(15-17)9-4-2-1-3-5-9/h1-8,17H |
InChI Key |
LBFURWMFKQJQDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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